![molecular formula C14H23NO4 B13506111 4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid](/img/structure/B13506111.png)
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl protecting group. This compound is of significant interest in organic synthesis and chemical biology due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid typically involves the reaction of bicyclo[6.1.0]nonyne with tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is carried out under an argon atmosphere in flame-dried glassware with magnetic stirring to prevent moisture and air from affecting the reaction . The organic solutions are concentrated by rotary evaporation at temperatures ranging from 25-80°C and pressures of 15-30 torr .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the use of high-purity reagents to ensure consistency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Jones reagent.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Jones reagent, typically used in an aqueous medium.
Reduction: LiAlH(Ot-Bu)3 or DIBAH, used at temperatures below 0°C.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of aldehydes or alcohols.
Substitution: Formation of the free amine after removal of the tert-butoxycarbonyl group.
Applications De Recherche Scientifique
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid is used in various scientific research applications:
Chemistry: As a stable intermediate in the synthesis of complex molecules.
Biology: In the development of stable molecular probes for labeling biomolecules.
Medicine: Potential use in drug development due to its stability and reactivity.
Industry: Used in the production of stable derivatives for various applications.
Mécanisme D'action
The mechanism of action of 4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid involves its ability to undergo bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) . This reaction is highly selective and occurs without interfering with biological molecules, making it useful for labeling and tracking biomolecules in complex biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid
- Bicyclo[3.3.1]nonane derivatives
Uniqueness
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid is unique due to its bicyclic structure and the presence of the tert-butoxycarbonyl protecting group, which provides stability and reactivity. This makes it particularly useful in bioorthogonal chemistry and the development of stable molecular probes .
Propriétés
Formule moléculaire |
C14H23NO4 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-4-6-14(11(16)17)9-10(14)5-8-15/h10H,4-9H2,1-3H3,(H,16,17) |
Clé InChI |
YPGXKHDBZWZIDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2(CC2CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13506037.png)
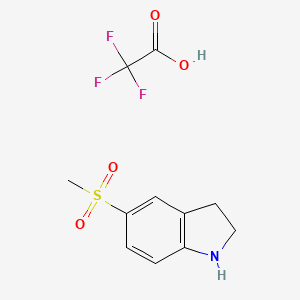

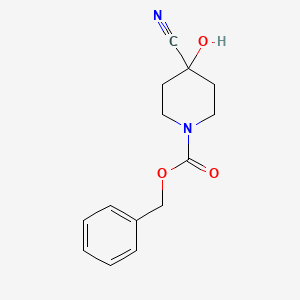

![N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)
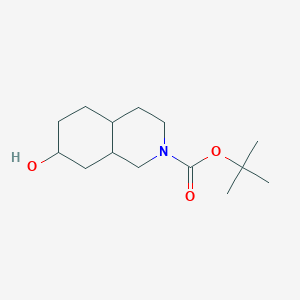
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13506075.png)
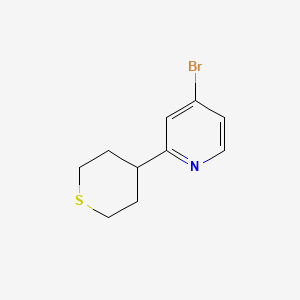



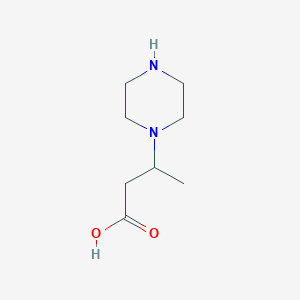
![2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13506130.png)
